5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a pyrrolopyridine core. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution .
Chemical Reactions Analysis
5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds in the pyrrolopyridine family include:
- 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
These compounds share structural similarities but differ in their substitution patterns and biological activities. The unique combination of bromine and fluorine in 5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one contributes to its distinct properties and applications .
Properties
Molecular Formula |
C7H4BrFN2O |
---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |
InChI Key |
HWYYGZHXJVZPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Br)F |
Origin of Product |
United States |
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